molecular formula C14H17ClN2O3 B12476635 Ethyl 4-(2-chlorobenzoyl)piperazine-1-carboxylate

Ethyl 4-(2-chlorobenzoyl)piperazine-1-carboxylate

Cat. No.: B12476635
M. Wt: 296.75 g/mol
InChI Key: WDCVWFOGZGIGRQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorobenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and a 2-chlorobenzoyl group

Preparation Methods

The synthesis of ethyl 4-(2-chlorobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 2-chlorobenzoyl chloride in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 4-(2-chlorobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzoyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2-chlorobenzoyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential use in drug discovery and development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 4-(2-chlorobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the 2-chlorobenzoyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ethyl 4-(2-chlorobenzoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

    Ethyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of a chlorobenzoyl group, leading to different chemical and biological properties.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound contains a hydrazino group, which imparts unique reactivity and potential biological activities. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

ethyl 4-(2-chlorobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H17ClN2O3/c1-2-20-14(19)17-9-7-16(8-10-17)13(18)11-5-3-4-6-12(11)15/h3-6H,2,7-10H2,1H3

InChI Key

WDCVWFOGZGIGRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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